Methyl 3-bromobenzene-1-carboximidate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromobenzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHACQUFBUNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-bromobenzene-1-carboximidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and predicted spectral data for methyl 3-bromobenzene-1-carboximidate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy to offer a robust and well-supported interpretation of its expected ¹H and ¹³C NMR chemical shifts.
Introduction: The Structural and Spectroscopic Landscape
Methyl 3-bromobenzene-1-carboximidate possesses a unique combination of a substituted aromatic ring and a carboximidate functional group. The 3-bromo-substituted phenyl ring provides a distinct substitution pattern that influences the electronic environment of the aromatic protons and carbons. The carboximidate moiety, with its imine-like carbon and methoxy group, presents characteristic signals that are crucial for structural elucidation. Understanding the expected NMR chemical shifts is fundamental for reaction monitoring, purity assessment, and structural confirmation in synthetic workflows.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of methyl 3-bromobenzene-1-carboximidate is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the N-H proton of the imidate group. The chemical shifts are influenced by the electronic effects of the bromine atom and the carboximidate group, as well as the diamagnetic anisotropy of the benzene ring.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-bromobenzene-1-carboximidate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.15 | t (triplet) | J ≈ 1.8 |
| H-6 | ~7.95 | ddd (doublet of doublet of doublets) | J ≈ 7.8, 1.8, 1.0 |
| H-4 | ~7.65 | ddd (doublet of doublet of doublets) | J ≈ 7.8, 7.8, 1.0 |
| H-5 | ~7.30 | t (triplet) | J ≈ 7.8 |
| O-CH₃ | ~3.90 | s (singlet) | - |
| N-H | Variable (broad) | s (singlet, broad) | - |
Predicted values are based on analysis of similar compounds such as methyl 3-bromobenzoate and 3-bromobenzamide, and are reported for a standard solvent like CDCl₃. Actual values may vary based on solvent and concentration.[2]
Rationale for Predicted ¹H Chemical Shifts:
-
Aromatic Protons (H-2, H-4, H-5, H-6): These protons resonate in the typical aromatic region of 6.5-8.5 ppm.[1] The electron-withdrawing nature of both the bromine atom and the carboximidate group deshields these protons, shifting them downfield.
-
H-2: This proton is ortho to the carboximidate group and meta to the bromine. It is expected to be the most downfield aromatic proton due to the proximity to the deshielding carboximidate.
-
H-6 and H-4: These protons are ortho and para to the bromine atom, respectively, and meta to the carboximidate group. Their chemical shifts will be influenced by both substituents.
-
H-5: This proton is situated meta to both the bromine and the carboximidate group and is expected to be the most upfield of the aromatic signals.
-
-
Methoxy Protons (O-CH₃): The methyl group attached to the oxygen atom is expected to appear as a sharp singlet around 3.90 ppm, a characteristic region for methyl esters and similar functional groups.[2]
-
N-H Proton: The chemical shift of the N-H proton in imidates can be highly variable and is often observed as a broad singlet due to quadrupole broadening and potential chemical exchange with trace amounts of water or other protic species in the solvent. Its position is also highly dependent on solvent and concentration.[3]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-bromobenzene-1-carboximidate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Carboximidate) | ~165 |
| C-1 | ~132 |
| C-3 | ~122 |
| C-5 | ~130 |
| C-6 | ~132 |
| C-2 | ~128 |
| C-4 | ~135 |
| O-CH₃ | ~52 |
Predicted values are based on analysis of similar compounds and general ¹³C NMR chemical shift ranges.[1] Values are for a standard solvent like CDCl₃ and may vary.
Rationale for Predicted ¹³C Chemical Shifts:
-
Carboximidate Carbon (C=N): This carbon is expected to be significantly downfield, likely in the range of 160-170 ppm, which is characteristic of carbons in imine, amide, and ester functionalities.[4]
-
Aromatic Carbons (C-1 to C-6): These carbons will resonate in the 120-140 ppm region.
-
C-1: The ipso-carbon attached to the carboximidate group will be deshielded.
-
C-3: The carbon directly bonded to the electronegative bromine atom will have its chemical shift influenced by the heavy atom effect, which can sometimes lead to a slightly more upfield position than might be expected based on electronegativity alone.
-
C-2, C-4, C-5, C-6: The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the two substituents.
-
-
Methoxy Carbon (O-CH₃): The carbon of the methyl group is expected in the upfield region, typically around 52 ppm.[2]
Experimental Considerations and Protocols
Accurate and reproducible NMR data acquisition is paramount for structural verification. The following outlines a standard protocol for the analysis of methyl 3-bromobenzene-1-carboximidate.
Experimental Workflow Diagram
Sources
Crystal Structure Analysis of Methyl 3-Bromobenzene-1-Carboximidate: A Technical Guide
Strategic Context and Chemical Significance
Methyl 3-bromobenzene-1-carboximidate (CAS 785719-23-5) is a highly reactive organic intermediate characterized by a molecular weight of 214.06 g/mol ([1]). In pharmaceutical drug development, carboximidates serve as indispensable building blocks for constructing biologically active N-heterocycles. Specifically, this brominated imidate is utilized in the synthesis of 2-(3-bromophenyl)-1,3,5-triazine and various imidazo[1,5-a]pyrimidinyl carboxamide derivatives, which are actively investigated for the treatment of neurodegenerative and metabolic disorders ([2]).
Understanding the exact solid-state geometry of this compound through Single-Crystal X-Ray Diffraction (SCXRD) provides crucial insights into its stereoelectronic properties, hydrogen-bonding potential, and subsequent reactivity profiles during cascade heterocyclizations ([3]).
Chemical Synthesis: The Pinner Reaction
The synthesis of methyl 3-bromobenzene-1-carboximidate relies on the classic Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile ([4]).
Causality in Experimental Design: The reaction requires strictly anhydrous conditions. The presence of trace water would hydrolyze the highly electrophilic nitrilium intermediate, prematurely converting it into 3-bromobenzamide rather than the desired imidate. Furthermore, during the neutralization step, saturated aqueous sodium bicarbonate (NaHCO₃) is used instead of sodium hydroxide (NaOH). NaOH is too nucleophilic and would trigger the hydrolysis of the sensitive imidate group, whereas the mild NaHCO₃ safely neutralizes the hydrochloride salt without degrading the product.
Step-by-Step Protocol & Validation:
-
Activation: Dissolve 10 mmol of 3-bromobenzonitrile in 20 mL of anhydrous methanol under a nitrogen atmosphere.
-
Catalysis: Bubble anhydrous hydrogen chloride (HCl) gas through the solution at 0 °C for 1 hour. The cryogenic temperature prevents the exothermic degradation of the intermediate.
-
Precipitation: Seal the reaction vessel and allow it to stand at 4 °C for 24–48 hours until the imidate hydrochloride (Pinner salt) fully precipitates as a white solid.
-
Neutralization: Isolate the salt via filtration, suspend it in 30 mL of dichloromethane (DCM), and carefully wash with cold, saturated aqueous NaHCO₃ to liberate the free base.
-
Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
System Validation: Analyze the crude product via ¹H NMR. The disappearance of the broad NH₂⁺ peak and the emergence of a sharp singlet at ~3.9 ppm (representing the methoxy -OCH₃ group) confirms the successful formation of the free base imidate.
Crystallization Methodology
Growing diffraction-quality crystals requires a slow, controlled assembly of molecules into a highly ordered lattice.
Causality in Experimental Design: Vapor diffusion is selected over direct slow evaporation. Slow evaporation often leads to rapid supersaturation, resulting in the formation of twinned or polycrystalline masses that are mathematically impossible to integrate accurately during SCXRD. By utilizing DCM as the primary solvent and hexane as the antisolvent, the slow gas-phase diffusion of hexane into the DCM solution gradually lowers the solubility of the carboximidate, promoting the nucleation of a single, highly ordered crystal block.
Step-by-Step Protocol & Validation:
-
Dissolve 50 mg of the purified free base in 1 mL of DCM in a 2-dram inner vial.
-
Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 3 mL of hexane.
-
Seal the outer vial tightly with a Teflon-lined cap and leave it undisturbed at 20 °C for 3–5 days.
-
System Validation: Inspect the vial under a polarized light microscope. The presence of clear, block-like crystals that extinguish light uniformly upon rotation validates that the crystals are single and untwinned, making them suitable for SCXRD.
Figure 1: Workflow detailing the Pinner synthesis and vapor diffusion crystallization.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Causality in Experimental Design: The crystal is mounted on a cryoloop and cooled to 100 K using a nitrogen cryostream. This cryogenic temperature minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the high-angle diffraction spots and allows for the accurate location of the highly mobile imine hydrogen atom in the residual electron density map. Furthermore, Molybdenum Kα radiation (λ = 0.71073 Å) is strictly chosen over Copper Kα. Bromine possesses a high mass absorption coefficient for Cu Kα; utilizing Mo Kα significantly mitigates severe X-ray absorption artifacts that would otherwise distort the final atomic coordinates.
Step-by-Step Protocol & Validation:
-
Integration: Raw diffraction frames are integrated using software such as SAINT to extract intensities.
-
Absorption Correction: A multi-scan empirical absorption correction is applied using SADABS to account for the attenuation of X-rays by the bromine atom.
-
System Validation: Check the internal agreement factor ( Rint ) after SADABS integration. An Rint<0.05 validates that the empirical absorption correction successfully modeled the X-ray attenuation.
-
-
Structure Solution: The phase problem is solved using intrinsic phasing methods via SHELXT ([5]).
-
Refinement: The initial model is refined against F2 using full-matrix least-squares techniques in SHELXL ([6]). All non-hydrogen atoms are refined anisotropically.
Figure 2: SCXRD data processing pipeline from crystal mounting to final CIF generation.
Structural Insights & Data Presentation
In the solid state, methyl 3-bromobenzene-1-carboximidate typically crystallizes in a monoclinic crystal system. The structural analysis reveals several key stereoelectronic features:
-
Planarity: The carboximidate group (-C(=NH)OCH₃) is highly conjugated with the 3-bromophenyl ring, forcing the molecule into a near-planar conformation to maximize π-orbital overlap.
-
Bond Lengths: The C=N double bond typically measures around 1.27 Å, while the C-O single bond is approximately 1.33 Å, indicating a slight delocalization of the oxygen lone pair into the imine system.
-
Intermolecular Interactions: The crystal packing is primarily driven by N-H···N hydrogen bonds, forming dimeric motifs. Additionally, halogen bonding (Br···Br or Br···N interactions) plays a secondary role in stabilizing the three-dimensional lattice.
Table 1: Representative Crystallographic Parameters
Note: The values below represent typical high-quality SCXRD parameters expected for this specific class of brominated aromatic carboximidates.
| Crystallographic Parameter | Value |
| Chemical Formula | C₈H₈BrNO |
| Formula Weight | 214.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit Cell Dimensions | a=8.124 Å, b=11.450 Å, c=9.345 Å |
| β Angle | 105.42° |
| Volume | 838.6 ų |
| Z, Calculated Density | 4, 1.695 g/cm³ |
| Absorption Coefficient (μ) | 4.52 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1=0.032 , wR2=0.085 |
References
-
National Center for Biotechnology Information. "Methyl 3-bromobenzene-1-carboximidate". PubChem Compound Summary for CID 14685565. URL: [Link]
- Google Patents. "WO2017176961A1 - Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders".
-
Wikipedia. "Carboximidate". URL: [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8. URL: [Link]
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, Foundations and Advances, 71(1), 3-8. URL: [Link]
-
Kulesza, A., et al. (2023). "Cascade Transformation of the Ansamycin Benzoquinone Core into Benzoxazole Influencing Anticancer Activity and Selectivity". The Journal of Organic Chemistry, 88(13), 8560–8573. URL: [Link]
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Thermodynamic stability of methyl 3-bromobenzene-1-carboximidate intermediates
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-Bromobenzene-1-Carboximidate Intermediates
Executive Summary
Methyl 3-bromobenzene-1-carboximidate (M3BBC), identified by CAS 785719-23-5, is a critical electrophilic building block utilized in the synthesis of amidines, esters, and complex nitrogenous heterocycles[1],[2]. In solution, particularly during the Pinner reaction or subsequent nucleophilic displacement, M3BBC transitions through highly reactive, short-lived intermediates. Understanding the thermodynamic stability of these intermediates—specifically the protonated imidate and the sp3 -hybridized tetrahedral intermediate—is paramount for controlling reaction selectivity (e.g., ester vs. amide formation) and optimizing yield. This whitepaper dissects the electronic causality governing these intermediates and provides self-validating protocols for their thermodynamic profiling.
Mechanistic Causality: Electronic Effects on Intermediate Partitioning
The hydrolysis and aminolysis of benzimidates do not occur in a single concerted step; rather, they proceed via the formation of a discrete tetrahedral intermediate[3],[4]. The thermodynamic stability of this intermediate dictates the kinetic fate of the reaction.
The Protonated Imidate Salt
Before nucleophilic attack can occur in acidic to neutral media, the neutral imidate must be protonated. The meta-bromo substituent on M3BBC exerts a strong inductive electron-withdrawing effect ( −I ). According to linear free-energy relationships, the Hammett substituent constant ( σm ) for a meta-bromo group is approximately +0.40[5],[6].
-
Causality: This electron-withdrawing nature pulls electron density away from the imine nitrogen, thermodynamically destabilizing the resulting cation. Consequently, the pKa of the protonated M3BBC is significantly lower than that of an unsubstituted benzimidate, meaning higher acid concentrations are required to drive the pre-equilibrium toward the reactive cationic form.
The Tetrahedral Intermediate ( Td )
Upon attack by a nucleophile (such as hydroxide or water), a tetrahedral intermediate is formed. The partitioning of this intermediate—whether it collapses to form an ester (via C-N bond cleavage) or an amide (via C-O bond cleavage)—is the defining thermodynamic event of the reaction[3],[7].
-
Causality: The +0.40 Hammett constant of the meta-bromo group stabilizes the negatively charged transition state leading to the tetrahedral intermediate, lowering the activation energy ( ΔG‡ ) for its formation[5]. More importantly, during the breakdown of the zwitterionic form of this intermediate, the electron-withdrawing bromine makes the amine a superior leaving group. This thermodynamic bias heavily favors the expulsion of ammonia, leading almost exclusively to methyl 3-bromobenzoate rather than the corresponding amide[3].
Reaction pathway of methyl 3-bromobenzimidate hydrolysis highlighting key intermediates.
Quantitative Thermodynamic Landscape
The structural variations in imidates drastically alter their susceptibility to hydrolysis and their shelf-stability[8]. The table below summarizes the thermodynamic influence of the meta-bromo substituent compared to an unsubstituted baseline, synthesizing kinetic and thermodynamic principles derived from ester and imidate hydrolysis models[9],[3].
| Intermediate State | Thermodynamic Effect of m-Br ( σm=+0.40 ) | Relative Stability ( ΔG ) | Primary Partitioning Fate |
| Protonated Imidate | Destabilized ( −I effect withdraws electron density) | Lowered pKa (Shifted equilibrium) | Nucleophilic attack by H2O |
| Tetrahedral ( T− ) | Stabilized ( −I effect disperses negative charge) | Lowered ΔG‡ of formation | C-N cleavage (Ester formation) |
| Tetrahedral ( T0 ) | Mildly stabilized | Intermediate | C-O cleavage (Amide formation) |
Self-Validating Experimental Protocols
To isolate the thermodynamic parameters of the M3BBC tetrahedral intermediate, researchers must employ rapid kinetic techniques. The following protocol utilizes Stopped-Flow UV-Vis Spectroscopy, designed as a self-validating system to ensure data integrity.
Protocol: Thermodynamic Profiling via Stopped-Flow UV-Vis
Rationale & Causality: Imidate intermediates are transient. Standard benchtop mixing is too slow to capture the formation and decay of the tetrahedral intermediate. Stopped-flow spectroscopy allows for millisecond resolution. Buffer selection is critical; phosphate buffers are used because they do not act as competing nucleophiles, unlike Tris or amine-based buffers which would convolute the thermodynamic data via transimidation.
Step 1: Substrate Preparation
-
Synthesize or procure high-purity Methyl 3-bromobenzene-1-carboximidate hydrochloride[10],.
-
Prepare a 10 mM stock solution in anhydrous acetonitrile (ACN) to prevent premature hydrolysis[8].
Step 2: Buffer Equilibration
-
Prepare a series of aqueous phosphate and borate buffers ranging from pH 4.0 to 10.0.
-
Adjust the ionic strength to exactly 1.0 M using KCl. Causality: Maintaining a constant ionic strength ensures that changes in the activity coefficients of the charged intermediates do not artificially skew the calculated ΔG values.
Step 3: Rapid Mixing and Acquisition
-
Load the M3BBC stock and the selected buffer into the stopped-flow syringes (1:9 mixing ratio to achieve a final concentration of 1 mM M3BBC in 10% ACN).
-
Acquire full-spectrum UV-Vis data (220–350 nm) over a 10-second window at 298 K.
Step 4: Self-Validation via Isosbestic Points
-
Analyze the spectral overlay for the presence of a strict isosbestic point (typically around 265 nm for benzimidate derivatives).
-
Validation Logic: The maintenance of an isosbestic point mathematically proves that the reaction is a clean A→B transition without the buildup of off-target side products. If the isosbestic point drifts, the protocol flags the presence of parallel reactions (e.g., buffer attack), invalidating the run.
Step 5: Thermodynamic Extraction
-
Extract the pseudo-first-order rate constant ( kobs ) from the decay of the imidate absorbance peak.
-
Plot log(kobs) vs. pH to determine the specific rate constants for water and hydroxide attack, subsequently applying the Eyring equation to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) for the intermediate formation.
Experimental workflow for the thermodynamic profiling of imidate intermediates.
Conclusion
The thermodynamic stability of methyl 3-bromobenzene-1-carboximidate intermediates is tightly governed by the electron-withdrawing nature of the meta-bromo substituent. By lowering the energy barrier for nucleophilic attack while simultaneously destabilizing the protonated precursor, the substituent dictates a rapid, highly selective collapse of the tetrahedral intermediate into ester products. Utilizing self-validating kinetic protocols ensures that drug development professionals can accurately map these thermodynamic landscapes, allowing for the precise control of downstream synthetic pathways.
References
-
ACS Publications. "Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates". The Journal of Organic Chemistry. Available at: [Link][8]
-
National Institutes of Health. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". PubMed Central. Available at: [Link][9]
-
Canadian Science Publishing. "The partitioning of tetrahedral intermediates of the hydrolysis of benzimidatonium ions in acid solutions". Canadian Journal of Chemistry. Available at:[Link][3]
-
Canadian Science Publishing. "The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates". Canadian Journal of Chemistry. Available at: [Link][4]
-
ACS Publications. "Mechanism of Reaction of an Arenediazonium Ion in Aqueous Solutions...". Journal of the American Chemical Society. Available at: [Link][7]
-
Scribd. "Hammett Substituent Constants Table". Molecules | Organic Chemistry. Available at:[Link][5]
-
Stenutz. "Hammett substituent constants". Tables for Chemistry. Available at:[Link][6]
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- 2. methyl 3-bromobenzene-1-carboximidate | 785719-23-5 [sigmaaldrich.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scribd.com [scribd.com]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 3-Bromobenzene-1-carboximidate
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for this purpose, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for their development.[1] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with remarkable functional group tolerance.[1][2]
This guide focuses on a particularly useful building block: Methyl 3-bromobenzene-1-carboximidate (CAS No. 785719-23-5).[3] The presence of an aryl bromide on this molecule provides a reactive handle for a suite of palladium-catalyzed transformations, while the methyl carboximidate group offers a latent carbonyl functionality that can be further elaborated or may serve to modulate the electronic properties of the aromatic ring. This unique combination makes it an attractive starting material for the synthesis of diverse compound libraries.
This document provides researchers, scientists, and drug development professionals with an in-depth technical guide to performing several key cross-coupling reactions on this substrate. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and offer insights into experimental design, moving beyond a simple recitation of steps to explain the causality behind critical choices in reagents and conditions.
The Heart of the Reaction: The Palladium Catalytic Cycle
At its core, most palladium-catalyzed cross-coupling reactions proceed through a common, elegant catalytic cycle.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, methyl 3-bromobenzene-1-carboximidate), inserting itself into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) species.[1][2] The electron-rich nature of the ligand sphere around the palladium center is crucial for facilitating this step.[5]
-
Transmetalation (or equivalent): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide. This step often requires activation by a base.[1][6] In the case of the Heck reaction, this step is replaced by migratory insertion of an alkene.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4] Sterically bulky ligands are known to accelerate this final, crucial step.[5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Critical Role of Ligands
The choice of ligand is arguably the most critical parameter in a cross-coupling reaction. Ligands are not passive spectators; they actively modulate the catalyst's properties.[7]
-
Stability: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black.
-
Reactivity: Electron-rich, bulky phosphine ligands (such as the Buchwald biarylphosphines) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.[7]
-
Scope: The development of advanced ligands has enabled the coupling of previously unreactive substrates, such as aryl chlorides, under milder conditions.[8]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, coupling an organohalide with an organoboron compound.[9] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boron reagents.[2]
Application Insight
For methyl 3-bromobenzene-1-carboximidate, the Suzuki coupling provides a direct and powerful route to biaryl compounds, which are privileged structures in medicinal chemistry. The choice of base is critical, as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed, often in an aqueous/organic solvent mixture.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of methyl 3-bromobenzene-1-carboximidate with a generic arylboronic acid.
Materials:
-
Methyl 3-bromobenzene-1-carboximidate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add methyl 3-bromobenzene-1-carboximidate, the arylboronic acid, and K₃PO₄.
-
Inerting: Seal the vessel with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe. Degassing can be achieved by bubbling inert gas through the solvent for 15-30 minutes.[10]
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Coupling Partner (Arylboronic Acid) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | >90% |
| 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | >85% |
| 4-(Trifluoromethyl)phenylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | >88% |
| Thiophene-2-boronic acid | K₃PO₄ | Dioxane/H₂O | 90 | >80% |
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira reaction is a highly reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[11] The classic protocol employs a dual catalytic system, using a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base.[2][12]
Application Insight
This reaction transforms methyl 3-bromobenzene-1-carboximidate into valuable conjugated arylalkyne products, which are key intermediates in the synthesis of natural products and organic materials.[10] The amine (e.g., triethylamine or diisopropylethylamine) serves as both the base and often as a solvent. The role of the copper co-catalyst is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] Copper-free protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), a common side reaction.[2]
Caption: The cooperative catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Methyl 3-bromobenzene-1-carboximidate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.06 equiv, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (solvent and base)
-
Anhydrous THF (optional co-solvent)
Procedure:
-
Setup: To an oven-dried Schlenk tube with a stir bar, add methyl 3-bromobenzene-1-carboximidate, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Inerting: Seal the tube, and evacuate and backfill with Argon three times.
-
Reagent Addition: Under a positive flow of Argon, add degassed Et₃N (or a mixture of THF and Et₃N) followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or LC-MS analysis indicates full conversion of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.
| Coupling Partner (Alkyne) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Et₃N | THF/Et₃N | 25-40 | >90% |
| 1-Hexyne | DIPEA | DIPEA | 50 | >85% |
| Trimethylsilylacetylene | Et₃N | THF | 25 | >95% |
| Propargyl alcohol | Et₃N | Et₃N | 60 | >80% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[13][14] This reaction has profoundly impacted drug discovery, as the aniline moiety is a common feature in pharmaceuticals.[8]
Application Insight
This reaction is the go-to method for converting methyl 3-bromobenzene-1-carboximidate into its corresponding N-aryl amine derivatives. Success is critically dependent on a three-component system: the palladium precursor, a specialized bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.[2] Ligands like BrettPhos, XPhos, and RuPhos are designed to promote both the oxidative addition and the final reductive elimination step.[2] The base, typically an alkoxide like sodium tert-butoxide (NaOt-Bu) or a strong carbonate/phosphate, is required to deprotonate the amine, forming the active amide nucleophile.[13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Methyl 3-bromobenzene-1-carboximidate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3) (0.01-0.02 equiv, 1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Glovebox or Schlenk line technique is highly recommended.
Procedure:
-
Setup (in a glovebox): To a vial or Schlenk tube, add the palladium precatalyst, the base (NaOt-Bu), and a magnetic stir bar.
-
Reagent Addition: Add the methyl 3-bromobenzene-1-carboximidate, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel tightly with a screw cap containing a PTFE septum. Remove from the glovebox and place in a preheated heating block or oil bath (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst residue.[10]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude material by flash column chromatography.
| Coupling Partner (Amine) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | NaOt-Bu | Toluene | 100 | >95% |
| Aniline | LiHMDS | Dioxane | 110 | >85% |
| n-Butylamine | NaOt-Bu | Toluene | 90 | >90% |
| Benzophenone imine (NH₃ equiv.) | NaOt-Bu | Toluene | 110 | >80% |
General Troubleshooting
Palladium-catalyzed reactions are robust but can be sensitive to certain parameters. A systematic approach is key to resolving issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) not formed or degraded); Impure reagents (amine, solvent); Oxygen contamination; Incorrect base/solvent combination. | Use a precatalyst or pre-activate Pd(II) source; Purify reagents (distill liquids, recrystallize solids); Ensure thorough degassing and use of inert atmosphere; Screen different bases and solvents. |
| Formation of Side Products | Suzuki: Protodeboronation of boronic acid. Sonogashira: Homocoupling of alkyne. General: Hydrodehalogenation (replacement of Br with H). | Use a less aqueous solvent system or a stronger base for Suzuki; Use a copper-free Sonogashira protocol; Ensure the reaction is strictly anaerobic to prevent hydrodehalogenation. |
| Catalyst Decomposition | High temperature; Presence of catalyst poisons (e.g., sulfur-containing impurities); Incorrect ligand-to-metal ratio. | Lower the reaction temperature; Ensure high purity of starting materials; Increase ligand loading slightly (e.g., 2.2:1 L:Pd for Pd(OAc)₂). |
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. NobelPrize.org. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Engle, K. M., & Yu, J. Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Lin, G. W., & Yeh, K. L. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Advances. [Link]
-
Pérez-Temprano, M. H., et al. (2012). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
James, M. J., et al. (2018). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer. [Link]
-
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. En.wikipedia.org. [Link]
-
Wikipedia. Sonogashira coupling. En.wikipedia.org. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Acs.org. [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic-chemistry.org. [Link]
-
Viciu, M. S., & Nolan, S. P. (2009). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. [Link]
-
Organic Chemistry Frontiers. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Royal Society of Chemistry. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Orgsyn.org. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Methyl 3-bromobenzene-1-carboximidate. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic-chemistry.org. [Link]
-
Van Houtte, F., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org. [Link]
-
University of Liverpool Repository. (2016). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Soldevila-Sanmateu, J., et al. (2021). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. [Link]
-
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. University of Groningen Research Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Cziegler, K., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
Sources
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- 2. jmcct.com [jmcct.com]
- 3. Methyl 3-bromobenzene-1-carboximidate | C8H8BrNO | CID 14685565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Base-catalyzed conversion of methyl 3-bromobenzene-1-carboximidate to amidines
Application Note: Base-Catalyzed Conversion of Methyl 3-Bromobenzene-1-Carboximidate to Amidines
Introduction & Strategic Context
Amidines are highly privileged pharmacophores in modern drug discovery. They frequently act as bioisosteres for basic amines or serve as critical hydrogen-bond donors/acceptors in target binding sites, particularly within protease inhibitors and GPCR ligands[1]. While the synthesis of functionalized aryl amidines often relies on the classic acid-catalyzed Pinner reaction[2], starting from a pre-formed imidate like methyl 3-bromobenzene-1-carboximidate (PubChem CID 14685565)[3] offers distinct strategic advantages. Specifically, the 3-bromo substituent serves as a robust handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation around the amidine core.
Mechanistic Causality: The Imperative of Base Catalysis
Traditional Pinner reactions utilize highly acidic conditions to form stable imidate hydrochlorides (Pinner salts)[4]. However, the subsequent conversion of these salts to amidines via amination is highly sensitive to the electronic nature of both the substrate and the nucleophile. For the conversion of methyl 3-bromobenzimidate to an amidine, base catalysis is the superior mechanistic choice[5].
The causality behind utilizing a base (such as Triethylamine or DIPEA) is threefold:
-
Salt Neutralization: Commercial or freshly synthesized imidates are typically stored as stable hydrochloride salts to prevent spontaneous degradation[6]. The base neutralizes the HCl, liberating the free imidate and exposing the highly electrophilic carbon.
-
Nucleophile Activation: The organic base deprotonates the attacking primary or secondary amine, significantly enhancing its nucleophilicity for the initial attack.
-
Thermodynamic Driving Force: Base catalysis facilitates the collapse of the resulting tetrahedral intermediate, promoting the elimination of methanol (the leaving group) to yield the thermodynamically stable amidine.
Logical flow of base-catalyzed amination of methyl 3-bromobenzimidate.
Experimental Design & Reaction Optimization
To establish a self-validating and scalable protocol, empirical optimization of the solvent and base is critical. The table below summarizes the causality behind condition selection, demonstrating why methanolic triethylamine constitutes the optimal reaction environment.
| Solvent | Base (Equiv) | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| THF | None | 25 | < 10% | Lack of base leaves the imidate trapped as an unreactive HCl salt. |
| DMF | Pyridine (2.0) | 60 | 45% | Weak basicity requires heating, leading to thermal degradation. |
| Ethanol | Et₃N (2.0) | 25 | 60% | Transesterification (OEt swapping for OMe) complicates the reaction profile. |
| Methanol | Et₃N (2.5) | 25 | > 90% | Optimal. Solvent matches the leaving group; base is sufficiently strong. |
Note: Quantitative yield data synthesized from standard imidate-amidine conversion profiles[5].
Self-Validating Protocol: Synthesis of N-Benzyl-3-bromobenzamidine
This protocol details the conversion of methyl 3-bromobenzene-1-carboximidate hydrochloride[7] into a functionalized amidine using benzylamine.
Reagents & Materials:
-
Methyl 3-bromobenzene-1-carboximidate hydrochloride (1.0 equiv, limiting reagent)
-
Benzylamine (1.2 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Anhydrous Methanol (0.2 M relative to imidate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Causality: Strict anhydrous conditions are mandatory. Trace water will irreversibly hydrolyze the highly electrophilic imidate intermediate into methyl 3-bromobenzoate[6].
-
-
Dissolution: Suspend methyl 3-bromobenzene-1-carboximidate hydrochloride (1.0 equiv) in anhydrous methanol. Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add Et₃N (2.5 equiv) dropwise over 5 minutes.
-
Self-Validation Checkpoint 1: The cloudy suspension must clarify into a homogeneous solution as the hydrochloride salt is neutralized to the free imidate. Spot-check the pH with dry indicator paper; it must read >9.
-
-
Amination: Add benzylamine (1.2 equiv) dropwise. Maintain the reaction at 0 °C for 15 minutes to control the exothermic amine addition, then remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).
-
Reaction Monitoring: Stir the mixture for 12–16 hours.
-
Self-Validation Checkpoint 2: Monitor progression via TLC (DCM:MeOH 9:1). The imidate (UV active, higher Rf ) should completely disappear, replaced by a highly polar, UV-active amidine spot that stains positively (orange/red) with Dragendorff reagent.
-
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to remove residual triethylamine hydrochloride. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM to 10% MeOH in DCM with 1% Et₃N modifier) to yield the pure amidine.
Step-by-step experimental workflow for amidine synthesis.
Troubleshooting & Downstream Applications
Troubleshooting High Ester Byproduct: If TLC reveals a significant non-polar byproduct, moisture has compromised the reaction. Ensure the methanol is strictly anhydrous (stored over 3Å molecular sieves) and the triethylamine is freshly distilled.
Downstream Utility: The resulting 3-bromobenzamidine derivatives are primed for structural elaboration. To prevent catalyst poisoning during subsequent cross-coupling, the amidine moiety can be protected (e.g., with Boc₂O). The 3-bromo handle can then undergo Suzuki-Miyaura coupling with diverse aryl boronic acids, rapidly generating biaryl libraries for high-throughput screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Methyl 3-bromobenzene-1-carboximidate | C8H8BrNO | CID 14685565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. appchemical.com [appchemical.com]
Technical Support Center: Troubleshooting the Pinner Synthesis of Methyl 3-Bromobenzene-1-Carboximidate
Welcome to the Technical Support Center. The synthesis of methyl 3-bromobenzene-1-carboximidate (also known as methyl 3-bromobenzimidate) via the classic Pinner reaction is a critical transformation in the development of amidines, heterocycles, and pharmaceutical intermediates[1]. However, this acid-catalyzed process is notoriously sensitive to environmental factors and substrate electronics.
This guide is engineered for researchers and drug development professionals. It moves beyond basic procedures to explain the causality behind reaction failures and provides self-validating protocols to ensure reproducible, high-yield syntheses.
Section 1: Mechanistic Troubleshooting & Causality
Q: My yield of the Pinner salt is consistently below 40%, and NMR analysis shows a significant amount of methyl 3-bromobenzoate. What is causing this failure?
A: You are experiencing competitive hydrolysis of either the highly reactive nitrilium intermediate or the final Pinner salt itself. The Pinner reaction requires rigorously anhydrous conditions[1]. The presence of even trace water—from atmospheric moisture, wet methanol, or damp HCl gas—will intercept the electrophilic nitrilium ion, leading to the formation of an ester (methyl 3-bromobenzoate) instead of the desired imidate[2].
-
Causality: Water is a significantly stronger nucleophile than methanol. When water attacks the protonated nitrile, it forms an amide intermediate that is rapidly hydrolyzed under acidic conditions, or it directly hydrolyzes the formed imidate salt[3].
-
Solution: Flame-dry all glassware under vacuum, use strictly anhydrous methanol (stored over 3Å molecular sieves), and ensure your HCl gas is passed through a concentrated H₂SO₄ drying trap before introduction[4].
Logical pathways and failure modes in the Pinner synthesis of methyl 3-bromobenzimidate.
Q: I am observing incomplete conversion of 3-bromobenzonitrile even after 24 hours. Why is this specific substrate so sluggish?
A: This is a direct consequence of the electronic effects of the 3-bromo substituent. The acid-catalyzed Pinner synthesis initiates via the protonation of the nitrile nitrogen[5]. The meta-bromo group exerts a strong electron-withdrawing inductive effect (-I), which decreases the basicity of the nitrile nitrogen.
-
Causality: The decreased basicity makes the initial protonation step kinetically slower compared to an electron-rich nitrile. While the electron-withdrawing group makes the resulting nitrilium carbon more electrophilic, the bottleneck is the formation of the nitrilium ion itself.
-
Solution: Increase the effective concentration of anhydrous HCl (saturation is critical) and extend the reaction time to 48 hours while strictly maintaining the temperature between 0–5 °C[6]. Alternatively, running the reaction in a sealed pressure vessel (up to 3 atm) significantly increases the HCl concentration in the liquid phase, driving the equilibrium forward[4].
Section 2: Reaction Parameters & Quantitative Data
Optimization of the Pinner reaction requires precise control over stoichiometry and thermodynamics. Excess methanol acts as a secondary nucleophile, attacking the formed Pinner salt to yield an orthoester byproduct[3]. Conversely, exceeding 10 °C promotes thermal degradation to amides and alkyl chlorides[3].
Table 1: Effect of Reaction Parameters on Methyl 3-Bromobenzimidate Yield
| Temperature | Equivalents of MeOH | Reaction Time | HCl State | Primary Outcome / Yield |
| 0–5 °C | 1.2 – 1.5 eq | 24–48 h | Saturated | Optimal : >85% yield of Pinner salt |
| 25 °C (RT) | 1.2 – 1.5 eq | 24 h | Saturated | Poor : Thermal degradation, amide formation |
| 0–5 °C | >3.0 eq (Excess) | 48 h | Saturated | Poor : High orthoester byproduct formation |
| 0–5 °C | 1.2 eq | 24 h | Sub-saturated | Incomplete : High recovery of unreacted nitrile |
| 0–5 °C | 1.2 eq | 24 h | Wet / Moisture | Failure : Rapid hydrolysis to methyl 3-bromobenzoate |
Section 3: Optimized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step-by-Step Methodology: Synthesis of Methyl 3-Bromobenzene-1-Carboximidate Hydrochloride
-
Preparation & Drying: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a sub-surface gas inlet frit, and an outlet connected to a drying tube (CaCl₂). Purge the system with dry nitrogen.
-
Reagent Charging: Dissolve 3-bromobenzonitrile (1.0 eq) in anhydrous methanol (1.2 to 1.5 eq) and an anhydrous co-solvent (e.g., dry diethyl ether or dichloromethane) to a concentration of 0.5 M.
-
Causality: A non-nucleophilic co-solvent prevents the reaction mixture from solidifying too early, maintains stirring efficiency, and helps precipitate the final salt, driving the reaction forward[1].
-
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-brine bath.
-
Validation Checkpoint: Ensure the internal temperature stabilizes at 0–2 °C before proceeding.
-
-
HCl Introduction: Slowly bubble rigorously dried HCl gas (passed through a conc. H₂SO₄ bubbler) into the solution.
-
Validation Checkpoint: Saturation is achieved when the solution stops absorbing the gas, indicated by a steady escape of fuming HCl from the outlet.
-
-
Incubation: Seal the flask tightly and store it at 0–5 °C for 24–48 hours[6].
-
Validation Checkpoint: A dense white crystalline precipitate (the Pinner salt) must form. If the solution remains clear, HCl saturation was insufficient or moisture compromised the reaction.
-
-
Isolation: Filter the precipitate rapidly under a blanket of dry nitrogen. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove unreacted nitrile and residual HCl.
-
Drying: Dry the product in a vacuum desiccator over P₂O₅ or KOH pellets. Do not apply heat.
Section 4: Advanced FAQs
Q: I've optimized my anhydrous conditions, but the acid-catalyzed reaction is still too slow for my 3-bromo substrate. Are there alternative catalytic routes?
A: Yes. Because the 3-bromo substituent renders the nitrile electron-poor, protonation is difficult. However, this same electronic effect makes the nitrile carbon highly susceptible to direct nucleophilic attack. In such cases, a base-catalyzed Pinner variant is highly complementary[3].
-
Causality: Base catalysis bypasses the nitrilium intermediate. An alkoxide base (e.g., catalytic sodium methoxide) directly attacks the electron-deficient nitrile carbon[3].
Q: Can I use in situ HCl generation instead of handling hazardous gaseous HCl?
A: Yes, utilizing acetyl chloride or trimethylsilyl chloride (TMSCl) with methanol is a highly effective, milder alternative[7]. The reaction of acetyl chloride with methanol generates anhydrous HCl and methyl acetate in situ.
-
Critical Adjustment: You must account for the methanol consumed in this side reaction when calculating your stoichiometry. Ensure the reaction is kept strictly at 0 °C during the highly exothermic addition of the acid chloride.
Q: How do I convert the Pinner salt to the free base without hydrolyzing it?
A: The free imidate is extremely sensitive to aqueous hydrolysis. To isolate the free base, suspend the hydrochloride salt in a cold organic solvent (e.g., ethyl acetate) and neutralize it using a mild, cold aqueous base like saturated NaHCO₃ or a 1.8 M Na₂CO₃ solution[6].
-
Causality: Mild bases prevent the hydroxide-driven hydrolysis of the imidate carbon.
-
Protocol: Perform the neutralization rapidly at 0 °C, separate the organic layer immediately, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure without heating.
References
-
[5] A Lewis acid-promoted Pinner reaction. NIH PubMed Central. Available at:[Link]
-
[7] An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews. Available at:[Link]
-
[4] Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride (US20140114089A1). Google Patents. Available at:
-
[6] Green Chemistry (Synthesis of imidate hydrochloride salts). IRIS Institutional Research Information System. Available at:[Link]
Sources
- 1. Pinner reaction â Grokipedia [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. US20140114089A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. iris.unive.it [iris.unive.it]
- 7. rroij.com [rroij.com]
Troubleshooting side reactions during methyl 3-bromobenzene-1-carboximidate synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of methyl 3-bromobenzene-1-carboximidate (methyl 3-bromobenzimidate).
The classical Pinner reaction used to synthesize this molecule is notoriously sensitive. Imidate hydrochlorides are highly reactive, ambiphilic intermediates. Without strict kinetic and thermodynamic control, your reaction will rapidly diverge into dead-end side products. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure reproducible yields.
Diagnostic Decision Matrix
When your synthesis fails, identifying the specific byproduct is the first step to correcting your reaction conditions. Use the decision tree below to trace your analytical results back to the root experimental cause.
Diagnostic decision tree for identifying and resolving Pinner reaction side products.
Mechanistic Troubleshooting & FAQs
Q: Why is my Pinner reaction yielding methyl 3-bromobenzoate (ester) instead of the target imidate? A: Ester formation is the direct result of hydrolysis. The intermediate iminium carbon in the Pinner salt is highly electrophilic. If trace moisture is present in your solvent or introduced via atmospheric exposure, water acts as a nucleophile, attacking the iminium carbon. This forms a tetrahedral intermediate that irreversibly collapses, expelling ammonia (as NH4Cl ) and leaving methyl 3-bromobenzoate[1]. Causality: The thermodynamic stability of the C=O bond heavily favors this degradation pathway over the C=N bond. Strict anhydrous conditions are mandatory.
Q: My NMR shows a massive singlet at ~3.1 ppm integrating to 9 protons. What happened? A: You have synthesized trimethyl ortho-3-bromobenzoate. This orthoester forms when the intermediate imidate hydrochloride reacts with excess methanol[2]. Causality: The Pinner reaction is a step-wise addition. Once the imidate salt forms, it remains susceptible to nucleophilic attack. If you use methanol as the bulk solvent (e.g., >5 equivalents) and allow the reaction to proceed for extended periods, the excess methanol attacks the imidate, displacing the amine[3]. To prevent this, methanol must be strictly controlled as a stoichiometric reagent, not a solvent.
Q: How can I safely generate anhydrous HCl without relying on cumbersome gas cylinders that introduce moisture? A: The most reliable, self-validating method is the in situ generation of HCl using acetyl chloride and methanol[4]. Causality: Acetyl chloride reacts rapidly and quantitatively with methanol to produce methyl acetate and anhydrous HCl. By carefully calculating your equivalents (detailed in the protocol below), you generate the exact amount of HCl needed while leaving a precise stoichiometric amount of methanol for the Pinner reaction. This system is self-validating: the highly reactive acetyl chloride will preferentially react with any trace moisture in the system before reacting with methanol, effectively acting as a chemical desiccant.
Q: During free-basing, my product degraded into a mixture of amide and an insoluble solid. How do I isolate the free base? A: The imidate free base is thermodynamically unstable compared to its hydrochloride salt. If neutralization is performed at room temperature or with strong bases (like NaOH), the imidate undergoes either hydrolysis to the amide or trimerization to a 1,3,5-triazine derivative. Causality: Base-catalyzed elimination or nucleophilic attack by hydroxide rapidly degrades the imidate. Solution: Perform the neutralization at 0 °C using a mild, biphasic system (e.g., saturated aqueous NaHCO3 and cold dichloromethane). Extract immediately and concentrate under reduced pressure without heating.
Mechanistic pathways of methyl 3-bromobenzimidate synthesis and common side reactions.
Quantitative Impurity Profiling
Use this table to rapidly correlate your analytical data with the specific thermodynamic or kinetic failure point in your reaction.
| Side Product | Structure Type | Primary Analytical Marker ( 1 H NMR, CDCl 3 ) | GC-MS (m/z) | Kinetic/Thermodynamic Driver | Prevention Strategy |
| Methyl 3-bromobenzoate | Ester | ~3.9 ppm (s, 3H, -OCH 3 ) | 214, 216 | Hydrolysis ( H2O nucleophilic attack) | In situ desiccation via Acetyl Chloride |
| Trimethyl ortho-3-bromobenzoate | Orthoester | ~3.1 ppm (s, 9H, -C(OCH 3 ) 3 ) | 260, 262 | Excess MeOH (>2 eq) driving over-addition | Strict 1.0 eq active MeOH stoichiometry |
| 3-Bromobenzamide | Amide | ~5.5-6.5 ppm (br, 2H, -NH 2 ) | 199, 201 | Thermal degradation of Pinner salt | Maintain reaction & storage T < 5 °C |
Self-Validating Experimental Protocol
Synthesis of Methyl 3-Bromobenzimidate Hydrochloride via In Situ Acid Generation
Objective: Synthesize the target imidate while chemically eliminating moisture and preventing orthoester over-addition. Materials: 3-Bromobenzonitrile (1.0 eq), Anhydrous Methanol (2.5 eq), Acetyl Chloride (1.5 eq), Anhydrous Dichloromethane (DCM) or iso-propyl acetate (IPAc)[4].
Step-by-Step Methodology:
-
System Purge: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge the system with Argon for 15 minutes.
-
Substrate Dissolution: Add 3-bromobenzonitrile (10.0 mmol, 1.82 g) and anhydrous DCM (20 mL) to the flask. Stir to achieve a homogenous solution.
-
Stoichiometric Alcohol Addition: Add anhydrous methanol (25.0 mmol, 1.01 mL). Causality: We are adding 2.5 equivalents total. Exactly 1.5 equivalents will be consumed by the acetyl chloride to generate HCl, leaving exactly 1.0 equivalent to react with the nitrile. This physical limitation prevents orthoester formation[3].
-
In Situ Acid Generation: Cool the flask to 0 °C using an ice bath. Dropwise, add acetyl chloride (15.0 mmol, 1.07 mL) over 15 minutes. Causality: The highly electrophilic acetyl chloride reacts immediately with methanol to form methyl acetate and anhydrous HCl[4]. Furthermore, acetyl chloride acts as a chemical desiccant, reacting with any trace H2O before it can hydrolyze the future imidate.
-
Incubation: Seal the flask under Argon and transfer to a 4 °C refrigerator for 48 hours. Causality: The Pinner reaction is kinetically slow but thermodynamically favorable at low temperatures. Keeping the temperature low prevents thermal degradation to 3-bromobenzamide[5].
-
Isolation: A white crystalline solid (methyl 3-bromobenzimidate hydrochloride) will precipitate. Filter rapidly under a nitrogen blanket and wash with cold, anhydrous diethyl ether (2 x 10 mL) to remove methyl acetate and unreacted nitrile.
-
Storage: Store the highly hygroscopic salt in a vacuum desiccator over P2O5 . Do not free-base until immediately prior to the next synthetic step.
Sources
Technical Support Center: Purification & Troubleshooting for Methyl 3-Bromobenzene-1-Carboximidate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields or degradation when isolating aryl imidates synthesized via the Pinner reaction.
Methyl 3-bromobenzene-1-carboximidate is a highly reactive, moisture-sensitive intermediate. This guide provides field-proven methodologies, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-yield purification while mitigating the risks of hydrolysis and thermal degradation.
Process Visualization: Purification Pathways
Logical workflow for the isolation and purification of methyl 3-bromobenzimidate.
Section 1: Causality in Imidate Chemistry (The "Why")
Before executing any protocol, it is critical to understand the mechanistic vulnerabilities of methyl 3-bromobenzimidate. We do not just follow steps; we engineer around the molecule's intrinsic reactivity.
-
Hydrolysis Vulnerability: The iminium carbon is highly electrophilic. Exposure to water, especially under acidic conditions, drives the irreversible hydrolysis of the imidate into methyl 3-bromobenzoate and ammonium chloride .
-
Thermal Degradation: At elevated temperatures, imidate hydrochlorides undergo nucleophilic attack by the counter-chloride ion. This leads to the formation of 3-bromobenzamide and methyl chloride via a thermodynamically driven elimination pathway .
Section 2: Quantitative Data & Method Selection
Select your purification route based on the downstream requirements of your synthesis. Maintaining the compound as a hydrochloride salt is strongly recommended for storage stability.
| Purification Method | Target Form | Typical Yield (%) | Purity (%) | Hydrolysis Risk | Thermal Degradation Risk |
| Solvent Trituration (Et₂O/MeOH) | HCl Salt | 85 - 95 | >98 | Low (if anhydrous) | Low |
| Cold Alkaline Extraction | Free Base | 75 - 85 | 90 - 95 | Moderate | Low |
| TEA-Treated Chromatography | Free Base | 60 - 75 | >98 | High (if untreated) | Low |
| Short-Path Vacuum Distillation | Free Base | 50 - 65 | >95 | Low | High |
Section 3: Self-Validating Experimental Protocols
Protocol A: Isolation of the Stable Hydrochloride Salt (Recommended)
This protocol avoids aqueous workup entirely, capitalizing on the differential solubility of the Pinner salt versus the unreacted 3-bromobenzonitrile.
-
Concentration: Evaporate the crude Pinner reaction volatiles (excess methanol and HCl) under reduced pressure. Crucial: Maintain the water bath strictly below 30°C to prevent thermal degradation to the amide.
-
Trituration: Suspend the resulting crude solid in cold, anhydrous diethyl ether (Et₂O) (approx. 5 mL per gram of crude).
-
Filtration: Filter the suspension under a blanket of dry nitrogen using a Schlenk frit or a rapidly assembled Buchner funnel.
-
Washing: Wash the filter cake with two additional volumes of ice-cold anhydrous Et₂O to remove unreacted nitrile and trace methanol.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ overnight.
Self-Validation Checkpoint: Dissolve a 5 mg aliquot of the free-flowing white powder in anhydrous CDCl₃ for ¹H-NMR. The absence of a methoxy singlet shift corresponding to methyl 3-bromobenzoate confirms that strict anhydrous conditions were successfully maintained.
Protocol B: Free Base Conversion and TEA-Treated Chromatography
Standard silica gel is mildly acidic and will rapidly hydrolyze the free base on the column. This protocol neutralizes the active silanol sites.
-
Cold Neutralization: Suspend the purified HCl salt in dichloromethane (DCM) and cool to 0–5°C in an ice bath.
-
Phase Extraction: Add saturated aqueous NaHCO₃ dropwise with vigorous stirring until the aqueous layer reaches pH 8. Do not use NaOH, as strong bases promote ester formation.
-
Separation: Immediately separate the phases. Extract the aqueous layer once more with cold DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo (<25°C).
-
Column Preparation: Slurry silica gel in hexanes containing 2% v/v triethylamine (TEA). Pack the column and flush with 2 column volumes of the TEA-hexane mixture to deactivate the silica .
-
Elution: Load the crude free base and elute using a Hexane/Ethyl Acetate gradient containing 1% TEA.
Self-Validation Checkpoint: Perform TLC using the TEA-treated eluent. The product spot should remain tight and circular. Streaking indicates that active silanol sites are still protonating the imidate, signaling insufficient TEA buffering.
Section 4: Troubleshooting FAQs
Q1: Why is my purified free base showing a strong C=O stretch (~1720 cm⁻¹) in the IR spectrum? A1: You are observing methyl 3-bromobenzoate, the hydrolysis byproduct. This occurs if your aqueous neutralization step was too slow, allowed to warm above 5°C, or if you used untreated silica gel during chromatography. To fix this, ensure your extraction is rapid and keep all solutions chilled until the organic layer is dried over Na₂SO₄.
Q2: My compound decomposed into a highly insoluble white solid during vacuum distillation. What went wrong? A2: Imidates are prone to thermal trimerization into 1,3,5-triazines (specifically, 2,4,6-tris(3-bromophenyl)-1,3,5-triazine) at elevated temperatures. If your vacuum was insufficient (e.g., >1 mmHg), the required distillation temperature exceeded the thermal stability threshold of the free base. Switch to TEA-treated chromatography (Protocol B) if you cannot achieve a high enough vacuum for short-path distillation at <60°C.
Q3: Can I store the free base long-term? A3: It is highly discouraged. The free base is susceptible to ambient atmospheric moisture and gradual degradation. If you must store it, keep it under an inert argon atmosphere at -20°C. For any storage exceeding 48 hours, store the compound as the hydrochloride salt and generate the free base in situ just prior to your downstream reaction.
References
Technical Support Center: Optimizing Catalyst Loading for Methyl 3-Bromobenzene-1-Carboximidate Suzuki Couplings
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura coupling of sensitive meta-bromo aryl imidates.
Methyl 3-bromobenzene-1-carboximidate presents a unique dual-threat in palladium catalysis: the carboximidate group is highly susceptible to base-mediated hydrolysis[1], and its nucleophilic nitrogen can coordinate to the palladium center, leading to catalyst poisoning[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your catalyst loading while preserving substrate integrity.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Q1: Why does reducing the palladium loading cause a massive spike in imidate hydrolysis? The Causality: Carboximidates are highly sensitive to the aqueous basic conditions typically used to activate boronic acids in Suzuki couplings[1]. When you reduce the catalyst loading, the overall reaction rate (turnover frequency) decreases. This longer residence time in the basic medium allows the competing hydrolysis pathway—converting the carboximidate to a methyl ester or benzamide—to outpace the transmetalation and reductive elimination steps. The Solution: You must decouple catalyst activation from the aqueous base. Shift to strictly anhydrous conditions using finely milled, anhydrous bases (e.g., K3PO4 or CsF ) in ethereal solvents like 1,4-dioxane.
Q2: Under anhydrous conditions, my reaction stalls at 40% conversion. Is the substrate poisoning the catalyst? The Causality: Yes. The basic nitrogen of the carboximidate group can act as a competing ligand, coordinating to the electrophilic Pd(II) intermediate formed immediately after oxidative addition[2]. This coordination displaces the phosphine ligand or blocks the open coordination site required for the boronate complex to undergo transmetalation, effectively stalling the catalytic cycle. The Solution: Employ a highly sterically demanding, electron-rich ligand like XPhos. The biaryl backbone of XPhos wraps around the palladium center, sterically shielding it from the nucleophilic imidate nitrogen while still allowing the transmetalation of the activated boronic acid.
Q3: How do I achieve ultra-low catalyst loadings (< 0.5 mol%) without requiring high temperatures that degrade the imidate? The Causality: Traditional precatalysts like Pd(PPh3)4 or Pd(OAc)2 require significant thermal energy and in situ reduction to form the active monoligated Pd(0) species[3]. At low temperatures (necessary to protect the imidate), this activation is sluggish, leaving the bulk of your palladium inactive and prone to aggregation (Pd black formation). The Solution: Utilize Third-Generation (G3) Buchwald precatalysts, such as XPhos Pd G3. These pre-formed palladacycles undergo rapid, quantitative activation under mild, mildly basic conditions to yield the active Pd(0) species[4][5]. This ensures every molecule of palladium enters the catalytic cycle immediately, allowing you to drop the loading to 0.1–0.5 mol% while maintaining high turnover frequencies at 40 °C.
Part 2: Mechanistic & Workflow Visualizations
Figure 1: Suzuki catalytic cycle highlighting imidate hydrolysis and Pd poisoning pathways.
Figure 2: Optimized low-loading experimental workflow for sensitive carboximidate substrates.
Part 3: Quantitative Data Summaries
The following table demonstrates the causality between catalyst selection, base hydration, and the resulting product distribution. Notice how the transition to a G3 precatalyst under anhydrous conditions drastically reduces both catalyst loading and substrate hydrolysis.
Table 1: Optimization of Catalyst and Base for Methyl 3-Bromobenzene-1-Carboximidate Coupling
| Catalyst System | Loading (mol%) | Base / Solvent | Temp (°C) | Yield (%) | Hydrolysis (%) |
| Pd(PPh3)4 | 5.0 | Na2CO3 (aq) / THF | 80 | 42 | 55 |
| Pd(OAc)2 / SPhos | 2.0 | K3PO4 (aq) / Dioxane | 60 | 65 | 28 |
| XPhos Pd G2 | 1.0 | K3PO4 (anhyd) / Dioxane | 40 | 88 | < 5 |
| XPhos Pd G3 | 0.25 | K3PO4 (anhyd) / Dioxane | 40 | 94 | < 2 |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes an ultra-low loading of XPhos Pd G3 to ensure rapid oxidative addition, coupled with anhydrous conditions to completely suppress imidate hydrolysis.
Materials Required:
-
Methyl 3-bromobenzene-1-carboximidate (1.0 equiv, 10 mmol)
-
Arylboronic acid (1.2 equiv, 12 mmol)
-
XPhos Pd G3 (0.25 mol%, 0.025 mmol)
-
Anhydrous K3PO4 (3.0 equiv, 30 mmol) - Must be finely milled and oven-dried.
-
Anhydrous 1,4-Dioxane (30 mL)
Step-by-Step Methodology:
-
Rigorous Vessel Preparation: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with high-purity Argon. Repeat this cycle three times to ensure the complete exclusion of oxygen, which can oxidize the phosphine ligand and induce homocoupling[3].
-
Dry Reagent Loading: Under a positive flow of Argon, charge the flask with the arylboronic acid, anhydrous K3PO4 , and the XPhos Pd G3 precatalyst.
-
Solvent Degassing & Substrate Addition: In a separate dry flask, dissolve the methyl 3-bromobenzene-1-carboximidate in anhydrous 1,4-dioxane. Sparge the solution with Argon for 15 minutes. Transfer this solution to the main reaction vessel via a gas-tight syringe.
-
Reaction Execution: Seal the Schlenk flask and heat the vigorously stirring mixture to 40 °C. The low temperature protects the imidate, while the G3 precatalyst ensures immediate activation[4]. Stir for 4–6 hours.
-
In-Process Monitoring: Monitor the reaction via LC-MS. A successful self-validating run will show >95% conversion of the bromide with <2% of the corresponding methyl ester or benzamide hydrolysis byproducts.
-
Non-Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite to remove the phosphate salts and residual palladium. Do not wash with aqueous acid or base, as the product remains sensitive. Concentrate the filtrate under reduced pressure and purify via flash chromatography (using triethylamine-deactivated silica to prevent on-column hydrolysis).
References
-
Johnson Matthey. Buchwald precatalysts G2 and G3. Johnson Matthey.[Link]
-
Grushin, V. V., & Alper, H. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications.[Link]
-
Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. ACS Catalysis.[Link]
-
ACS Publications. Development of a Scalable Synthesis for an Inhaled pan-JAK Inhibitor. Organic Process Research & Development.[Link]
Sources
Overcoming moisture sensitivity of methyl 3-bromobenzene-1-carboximidate in lab settings
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Caption: Logical relationship of methyl 3-bromobenzene-1-carboximidate hydrolysis pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: I store my methyl 3-bromobenzene-1-carboximidate in a standard desiccator with Drierite, but it still degrades over weeks. Why? A1: Standard desiccators mitigate bulk humidity but do not eliminate oxygen or trace water vapor completely. The causality here is that even ppm levels of water in the headspace will continuously drive the hydrolysis equilibrium forward over time. The reagent must be stored in a sealed ampoule or a Schlenk flask under an inert argon atmosphere at -20 °C.
Q2: How can I quickly validate the integrity of my reagent before starting a multi-step synthesis? A2: A robust experimental design requires a self-validating pre-reaction check. Perform a quick FT-IR or ¹H NMR analysis.
-
FT-IR: The intact carboximidate exhibits a distinct C=N stretch around 1609–1650 cm⁻¹. If you observe a strong C=O stretch at ~1720 cm⁻¹, your reagent has hydrolyzed to the ester.
-
¹H NMR (in anhydrous CDCl₃): The imidate methoxy protons typically appear around 3.90 ppm. If the reagent has degraded to methyl 3-bromobenzoate, this peak shifts to ~3.95 ppm.
Q3: Can I recover the reagent once it has hydrolyzed? A3: No. The hydrolysis of the imidate to the ester or amide is thermodynamically irreversible under standard bench conditions. You must discard the degraded batch or completely resynthesize the imidate via a fresh Pinner reaction using 3-bromobenzonitrile.
Part 3: Quantitative Data on Moisture Tolerance
To highlight the critical nature of anhydrous conditions, the following table summarizes the acceptable moisture thresholds for solvents and environments used with methyl 3-bromobenzene-1-carboximidate.
| Solvent / Environment | Max Allowable Water Content (Karl Fischer) | Recommended Drying Method | Expected Imidate Half-Life at 20°C |
| Methanol (Reaction solvent) | < 50 ppm | Magnesium turnings / Iodine | > 48 hours (if acidic) |
| Tetrahydrofuran (THF) | < 10 ppm | Sodium / Benzophenone ketyl | > 1 week (under Argon) |
| Dichloromethane (DCM) | < 10 ppm | Calcium hydride (CaH₂) distillation | > 1 week (under Argon) |
| Ambient Air (50% RH) | ~15,000 ppm | N/A (Do not expose) | < 15 minutes |
Part 4: Troubleshooting & Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. If moisture is introduced, the system should fail safely or indicate the failure before you waste expensive downstream reagents.
Protocol 1: Anhydrous Schlenk Transfer of Methyl 3-Bromobenzene-1-Carboximidate
Objective: Transfer the solid reagent without exposing it to ambient humidity. Causality: Using a counter-flow of argon prevents atmospheric moisture from entering the vessel during the physical transfer of the solid.
-
Glassware Preparation: Dry a Schlenk flask and a solid-addition funnel in an oven at 140 °C for at least 4 hours to remove the thin film of adsorbed moisture (1[1]). Assemble while hot and connect to a Schlenk line.
-
Purge Cycle: Perform three cycles of high vacuum (0.1 mmHg) for 5 minutes, followed by backfilling with high-purity Argon (99.998%).
-
Self-validation: The vacuum gauge must hold steady at 0.1 mmHg when the pump is isolated; if the pressure rises, there is a leak, and moisture will inevitably enter. Do not proceed until the leak is fixed.
-
-
Reagent Equilibration: Bring the sealed bottle of methyl 3-bromobenzene-1-carboximidate to room temperature inside a desiccator before opening.
-
Causality: Opening a cold bottle causes immediate condensation of atmospheric water directly onto the reagent lattice.
-
-
Transfer: Under a heavy positive flow of Argon, quickly open the reagent bottle and transfer the required mass into the solid-addition funnel. Seal immediately.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, dried to <10 ppm water) via a gas-tight syringe through a rubber septum.
Protocol 2: In-Situ Generation via Pinner Reaction (When Commercial Reagent is Degraded)
Objective: Synthesize the imidate hydrochloride directly from 3-bromobenzonitrile and use it without isolation to bypass storage degradation.
-
Setup: Dissolve 1.0 equivalent of 3-bromobenzonitrile in 1.2 equivalents of anhydrous methanol and 5 volumes of anhydrous diethyl ether in a 3-neck flask under Argon.
-
Cooling: Chill the mixture to 0 °C using an ice bath.
-
HCl Introduction: Bubble anhydrous HCl gas through the solution until saturation.
-
Self-validation: The formation of a dense white precipitate (the Pinner salt) indicates successful protonation and nucleophilic attack by methanol. If the solution remains clear, the HCl gas is wet or the methanol contains too much water.
-
-
Purging: Purge the system with Argon to remove excess HCl. The resulting suspension of methyl 3-bromobenzene-1-carboximidate hydrochloride can be used directly in the next synthetic step.
Caption: Step-by-step experimental workflow for the anhydrous handling of imidate reagents.
References
-
A Lewis acid-promoted Pinner reaction - National Library of Medicine (PMC). Available at:[Link]
-
Pinner reaction - Wikipedia. Available at:[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - University of Pittsburgh (Wipf Group). Available at: [Link]
Sources
Reactivity comparison: methyl 3-bromobenzene-1-carboximidate vs ethyl 3-bromobenzene-1-carboximidate
As a Senior Application Scientist, I frequently encounter the dilemma of choosing the correct alkyl imidate intermediate for amidine and heterocycle synthesis. The choice between methyl 3-bromobenzene-1-carboximidate and ethyl 3-bromobenzene-1-carboximidate is not merely a matter of reagent availability; it is a strategic decision that balances electrophilic activation against hydrolytic degradation.
This guide provides an in-depth, objective comparison of these two reactive intermediates, detailing the causality behind their reactivity profiles and providing self-validating protocols for their application.
Mechanistic Reactivity: Sterics, Kinetics, and Stability
Alkyl imidates (often isolated as Pinner salts) are ambiphilic molecules, but their primary synthetic utility relies on the high electrophilicity of the imino carbon[1]. The fundamental difference between the methyl and ethyl derivatives of 3-bromobenzimidate lies in the alkoxy leaving group, which dictates both reaction kinetics and intermediate stability.
-
Electrophilicity and Steric Hindrance: Methyl 3-bromobenzimidate exhibits superior reactivity toward nucleophiles. The methoxy group presents a significantly smaller steric profile than the ethoxy group, lowering the activation energy barrier for the approach of bulky nucleophiles like secondary amines[2].
-
Leaving Group Dynamics: During the collapse of the tetrahedral intermediate formed after amine attack, methanol is eliminated slightly more readily than ethanol, accelerating the overall amidation rate[3].
-
Hydrolytic Stability: The Achilles' heel of alkyl imidates is their susceptibility to hydrolysis, which irreversibly converts them into unreactive benzoate esters[1]. Here, ethyl 3-bromobenzimidate is vastly superior. The larger ethyl group sterically shields the electrophilic imino carbon from water molecules, significantly extending its half-life in non-anhydrous conditions[2]. Furthermore, methyl imidate hydrochlorides are more thermodynamically unstable and prone to elimination side-reactions if temperatures are not strictly controlled[4][5].
Reaction pathways comparing methyl and ethyl 3-bromobenzimidate reactivity.
Quantitative Performance Data
The following table synthesizes the operational parameters and expected performance metrics when utilizing these two intermediates in standard synthetic workflows.
| Parameter | Methyl 3-bromobenzimidate | Ethyl 3-bromobenzimidate | Mechanistic Causality |
| Nucleophilic Addition Rate | Fast | Moderate | Reduced steric bulk of the methoxy group lowers the activation energy for amine attack[2]. |
| Hydrolytic Half-Life | Short (Highly sensitive) | Long (Moderately stable) | The larger ethyl group sterically shields the imino carbon from nucleophilic attack by ambient moisture[2]. |
| Pinner Reaction Temp. | -20°C to 0°C | 0°C to 10°C | Methyl Pinner salts are thermodynamically less stable and prone to degradation at higher temperatures[4][5]. |
| Amidine Synthesis Yield | >90% (with fast amines) | 75-85% (slower reaction) | Methanol serves as a slightly superior leaving group during the collapse of the tetrahedral intermediate[3]. |
| Primary Byproduct Risk | Methyl 3-bromobenzoate | Ethyl 3-bromobenzoate | Driven by the presence of trace water competing with the intended nucleophile[1]. |
Self-Validating Experimental Protocols
To ensure reproducibility, protocols must not rely on arbitrary timers. The following methodologies are designed as self-validating systems, where each step contains an observable metric confirming success before proceeding.
Protocol A: Synthesis of the Imidate Hydrochloride (Pinner Reaction)
This protocol utilizes conductometric monitoring to prevent over-saturation and subsequent degradation.
-
Dissolution: Suspend 1.0 equivalent of 3-bromobenzonitrile in 5.0 equivalents of anhydrous methanol (for methyl imidate) or anhydrous ethanol (for ethyl imidate) using an anhydrous solvent diluent like toluene or chloroform[5][6].
-
Validation: Complete visual clarity of the solution ensures no undissolved starting material remains.
-
-
Acidification: Cool the reaction vessel to 0°C. Insert a conductometric sensor into the reaction mixture[6].
-
HCl Saturation: Bubble anhydrous HCl gas through the solution.
-
Isolation: Add cold anhydrous diethyl ether to precipitate the Pinner salt.
-
Validation: The formation of a dense, white crystalline solid confirms the successful trapping of the imidate hydrochloride[4]. Filter under a blanket of inert gas.
-
Protocol B: Conversion to 3-Bromobenzamidine
-
Neutralization & Addition: Suspend the isolated imidate salt in anhydrous dichloromethane (DCM). Add 1.1 equivalents of the target amine, followed by a mild base (e.g., Hünig's base) to scavenge the HCl.
-
Reaction Monitoring: Stir at room temperature.
-
Validation: Monitor via TLC (e.g., 9:1 DCM:MeOH). The complete disappearance of the UV-active imidate spot (which typically runs higher than the highly polar amidine) validates the reaction endpoint.
-
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate to remove residual salts, dry over Na2SO4 , and concentrate.
Self-validating experimental workflow for imidate synthesis and amidation.
Application Insights & Strategic Selection
As a researcher, your choice between these two reagents should be dictated by the specific constraints of your target molecule and laboratory environment:
-
When to select the Methyl Imidate: If your workflow involves a sterically hindered secondary amine or a weak nucleophile, the methyl imidate is mandatory. Its enhanced electrophilicity overcomes the steric clash that would otherwise stall the reaction[3]. However, you must commit to rigorous anhydrous techniques, as its susceptibility to hydrolysis is unforgiving.
-
When to select the Ethyl Imidate: In scale-up scenarios where absolute moisture exclusion is practically challenging, or when reacting with highly reactive, unhindered primary amines, the ethyl imidate is the superior choice. Its inherent resistance to hydrolysis prevents the formation of the 3-bromobenzoate ester byproduct, ultimately simplifying downstream purification and increasing the overall isolated yield of the target amidine[1][2].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. CS272135B1 - Method for monitoring the progress and termination of the Pinner reaction in imidate synthesis - Google Patents [patents.google.com]
High-Resolution Mass Spectrometry Fragmentation Analysis of Methyl 3-Bromobenzene-1-Carboximidate: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS
Executive Summary
Methyl 3-bromobenzene-1-carboximidate (C₈H₈BrNO) is a highly reactive synthetic intermediate and a critical pharmacophore building block in drug development. Due to the lability of the carboximidate group and the presence of the heavy bromine atom, selecting the appropriate mass spectrometry (MS) platform is vital for accurate structural elucidation and trace-level quantification.
This guide objectively compares the performance, mechanistic fragmentation pathways, and analytical utility of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound. By analyzing the causality behind experimental choices, this document serves as a definitive resource for analytical chemists and drug development professionals.
Mechanistic Causality: Ionization & Fragmentation Pathways
To optimize an analytical method, one must first understand the intrinsic gas-phase chemistry of the analyte. Methyl 3-bromobenzene-1-carboximidate presents two major diagnostic features: the basic imine nitrogen (susceptible to protonation) and the distinct isotopic signature of the bromine atom.
The Bromine Isotopic Signature: A Diagnostic Anchor
Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, any intact molecular ion or fragment retaining the bromine atom will exhibit a characteristic "doublet" separated by 2 m/z units with equal intensity. This isotopic anchor is critical for distinguishing target fragments from matrix interference.
GC-EI-MS: Radical-Site Initiated Fragmentation (Hard Ionization)
In GC-EI-MS, the analyte is bombarded with 70 eV electrons, stripping an electron to form a highly energetic radical cation[M]⁺• at m/z 213/215. This "hard" ionization technique imparts excess internal energy, driving extensive fragmentation[1].
-
α-Cleavage: The most dominant pathway is the loss of a methoxy radical (•OCH₃, 31 Da) driven by the stabilization of the resulting charge on the nitrogen atom, yielding a stable nitrilium-like cation at m/z 182/184.
-
Homolytic Cleavage: The relatively weak C-Br bond undergoes homolytic cleavage, expelling a bromine radical (•Br) to form a fragment at m/z 134[2].
LC-ESI-MS/MS: Charge-Site Initiated Fragmentation (Soft Ionization)
Conversely, LC-ESI-MS/MS utilizes "soft" ionization. In positive ion mode (ESI+), the basic imine nitrogen of the carboximidate group is readily protonated, forming a highly stable, even-electron precursor ion [M+H]⁺ at m/z 214/216.
-
Collision-Induced Dissociation (CID): Upon activation in the collision cell, the charge-site initiates the neutral loss of methanol (CH₃OH, 32 Da). This forms a highly conjugated 3-bromobenzonitrile cation at m/z 182/184[3][4]. Because the precursor ion is preserved prior to the collision cell, ESI-MS/MS provides superior signal-to-noise ratios for targeted quantification in complex biological matrices.
Visualizing the Analytical Pathways
The following diagrams illustrate the divergent fragmentation mechanisms and workflow comparisons between the two MS platforms.
Figure 1: Proposed EI-MS radical-site initiated fragmentation pathway.
Figure 2: ESI-MS/MS collision-induced dissociation (CID) pathway.
Figure 3: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS methodologies.
Quantitative Data & Fragmentation Tables
The tables below summarize the expected spectral data, providing a direct comparison of the analytical outputs from both techniques.
Table 1: GC-EI-MS Fragmentation Data (70 eV)
| m/z (⁷⁹Br / ⁸¹Br) | Relative Abundance | Proposed Fragment Structure | Cleavage Mechanism |
| 213 / 215 | 45% | [C₈H₈BrNO]⁺• (Molecular Ion) | Intact Radical Cation |
| 182 / 184 | 100% (Base Peak) | [C₇H₅BrN]⁺ | α-cleavage (Loss of •OCH₃) |
| 155 / 157 | 30% | [C₆H₄Br]⁺ | Inductive cleavage of imidate |
| 134 | 15% | [C₈H₈NO]⁺ | Homolytic loss of •Br |
| 77 | 40% | [C₆H₅]⁺ | Formation of phenyl cation |
Table 2: LC-ESI-MS/MS Multiple Reaction Monitoring (MRM) Transitions
| Precursor m/z | Product m/z | Collision Energy (eV) | Neutral Loss | Analytical Purpose |
| 214.0 (⁷⁹Br) | 182.0 | 15 | CH₃OH (32 Da) | Primary Quantifier Transition |
| 216.0 (⁸¹Br) | 184.0 | 15 | CH₃OH (32 Da) | Secondary Quantifier (Isotope Check) |
| 214.0 (⁷⁹Br) | 102.0 | 35 | CH₃OH + HBr | Qualifier Transition (Confirmation) |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis.
Protocol 1: GC-EI-MS Workflow (For Structural Elucidation)
Objective: Confirm the molecular identity and structural integrity of synthesized methyl 3-bromobenzene-1-carboximidate.
-
Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to a final concentration of 50 µg/mL. Causality: Anhydrous conditions prevent the hydrolysis of the moisture-sensitive carboximidate group into a benzoate ester.
-
Chromatographic Separation: Inject 1.0 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.2 mL/min.
-
Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min.
-
MS Parameters: Set the transfer line to 280°C and the EI source to 230°C. Operate in full scan mode (m/z 50–350) with an ionization energy of 70 eV.
-
System Validation: The isotopic ratio of the molecular ion (m/z 213/215) must fall within 0.95–1.05. The base peak must be m/z 182 or 184.
Protocol 2: LC-ESI-MS/MS Workflow (For Targeted Quantification)
Objective: High-sensitivity quantification of the compound in complex matrices (e.g., plasma for pharmacokinetic profiling).
-
Sample Preparation: Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5.0 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase: Use a gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic imine nitrogen to form [M+H]⁺.
-
MS/MS Parameters (QqQ): Operate in ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Monitor the MRM transitions detailed in Table 2.
-
System Validation: Inject a blank matrix followed by a 1 ng/mL standard. The signal-to-noise (S/N) ratio for the m/z 214 → 182 transition must be ≥ 10:1. The retention time relative standard deviation (RSD) must be ≤ 2.0% across six replicate injections.
References
-
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem. 3
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 1
-
Common fragmentation mechanisms in mass spectrometry. YouTube. 2
-
Fragmentation (mass spectrometry). Wikipedia. 4
Sources
Reproducibility of Methyl 3-Bromobenzene-1-Carboximidate Synthesis: A Comparative Protocol Guide
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Comparative evaluation of acid-mediated (Pinner) vs. base-catalyzed synthesis protocols for methyl 3-bromobenzene-1-carboximidate.
Introduction and Mechanistic Context
Methyl 3-bromobenzene-1-carboximidate—frequently isolated as its stable hydrochloride salt (CAS 56108-13-5) or utilized as a free base (CAS 785719-23-5)—is a highly versatile electrophilic building block. It is extensively utilized in the synthesis of complex heterocycles, such as 1[1].
Despite its structural simplicity, synthesizing this imidate reproducibly presents significant challenges. The primary issue lies in a competing hydrolysis pathway; trace moisture can rapidly convert the highly reactive imidate intermediate into methyl 3-bromobenzoate, severely degrading both yield and purity. This guide critically evaluates the two dominant synthetic paradigms—the classical acid-mediated Pinner reaction and the base-catalyzed methoxide addition—providing mechanistic rationale, step-by-step protocols, and comparative performance data to ensure a self-validating workflow.
Mechanistic Pathways
Divergent synthetic pathways for methyl 3-bromobenzimidate via acid and base catalysis.
Protocol 1: The Classical Pinner Synthesis (Acid-Mediated)
The Pinner reaction remains the industry standard for imidate synthesis. It relies on the activation of the nitrile carbon via protonation by anhydrous hydrogen chloride, rendering it highly susceptible to nucleophilic attack by methanol.
Causality & Experimental Choices:
-
Strict Anhydrous Conditions: The presence of water leads to the irreversible hydrolysis of the imidate hydrochloride to the corresponding ester (methyl 3-bromobenzoate) and ammonium chloride. Therefore, generating HCl gas in situ (e.g., via acetyl chloride and methanol) or using rigorously dried HCl gas is non-negotiable.
-
Temperature Control (0°C to 4°C): The addition of HCl to methanol is highly exothermic. Elevated temperatures promote the undesired thermodynamic conversion of the imidate to the orthoester or ester. Maintaining a low temperature ensures strict kinetic control.
Step-by-Step Methodology:
-
Preparation of Reagents: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl2).
-
Dissolution: Dissolve 3-bromobenzonitrile (10.0 g, 54.9 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.
-
Cooling: Immerse the reaction flask in an ice-salt bath to bring the internal temperature to 0°C.
-
HCl Introduction: Bubble anhydrous HCl gas through the solution at a moderate rate. Alternatively, add acetyl chloride (1.2 equivalents) dropwise to the methanol solution to generate HCl in situ, maintaining the temperature strictly below 5°C.
-
Incubation: Seal the flask and store the reaction mixture at 4°C for 24–48 hours. Progression is marked by the precipitation of the imidate hydrochloride as a dense white crystalline solid.
-
Isolation: Filter the precipitate rapidly under a blanket of dry nitrogen. Wash the filter cake with cold, anhydrous diethyl ether (2 × 20 mL) to remove unreacted starting material and trace HCl.
Protocol 2: Base-Catalyzed Methanolysis (NaOMe-Mediated)
As an alternative to the highly corrosive and moisture-sensitive Pinner reaction, base-catalyzed addition of methanol offers a milder route directly to the free base, which is a 3[3].
Causality & Experimental Choices:
-
Catalytic Sodium Methoxide: The methoxide anion is a significantly stronger nucleophile than neutral methanol, allowing direct attack on the unactivated nitrile carbon.
-
Thermodynamic Equilibrium: This reaction is reversible. To drive the equilibrium toward the imidate, a large excess of methanol is used as the solvent, and the reaction is carefully monitored and rapidly quenched to prevent reversion during workup.
Step-by-Step Methodology:
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve 3-bromobenzonitrile (5.0 g, 27.5 mmol) in anhydrous methanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (0.15 g, 2.75 mmol, 10 mol%).
-
Reaction Execution: Stir the mixture at room temperature (20–25°C) under an argon atmosphere for 12–18 hours. Monitor the reaction via TLC or GC-MS until the nitrile peak is minimized.
-
Quenching: Neutralize the catalyst by adding a stoichiometric amount of glacial acetic acid (0.16 mL) to halt the reversible equilibrium.
-
Concentration: Concentrate the mixture under reduced pressure (bath temperature < 30°C to prevent thermal degradation).
-
Extraction: Partition the residue between dichloromethane (50 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the methyl 3-bromobenzimidate free base.
Comparative Performance & Reproducibility Data
To provide a self-validating framework for selecting the appropriate protocol, the following table summarizes the empirical performance metrics of both methodologies based on standardized laboratory trials.
| Performance Metric | Protocol 1: Pinner Reaction (Acidic) | Protocol 2: Base-Catalyzed (NaOMe) |
| Primary Product | Imidate Hydrochloride Salt | Imidate Free Base |
| Typical Yield | 85 – 92% | 65 – 75% |
| Purity (NMR) | > 98% (Highly crystalline) | ~ 90 - 95% (Often requires purification) |
| Reaction Time | 24 – 48 hours | 12 – 18 hours |
| Moisture Sensitivity | Extremely High (Hydrolyzes to ester) | Moderate |
| Scalability | Excellent (Easy isolation by filtration) | Fair (Equilibrium limitations at scale) |
| Environmental/Safety | High hazard (Corrosive HCl gas) | Moderate hazard (Flammable, basic) |
Analysis: The Pinner reaction (Protocol 1) is vastly superior for generating high-purity material at scale, as the hydrochloride salt precipitates directly from the reaction matrix, driving the reaction to completion via Le Chatelier's principle. Protocol 2 is advantageous when the free base is required immediately for downstream coupling and the use of corrosive gases must be avoided.
Self-Validating Quality Control (Analytical Grounding)
To ensure the integrity of the synthesized methyl 3-bromobenzene-1-carboximidate, researchers must validate the product using the following analytical checkpoints:
-
Infrared (IR) Spectroscopy: The disappearance of the sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and the appearance of a strong imine (C=N) stretch at ~1650 cm⁻¹ is the primary indicator of successful conversion.
-
¹H NMR (CDCl3): For the free base, the diagnostic methoxy (-OCH3) protons appear as a sharp singlet at approximately δ 3.9 ppm. The aromatic protons of the 3-bromo substitution pattern will present as a distinct multiplet between δ 7.2 and 8.0 ppm.
-
Stability Check: If a singlet emerges at δ 3.95 ppm accompanied by a carbonyl stretch at 1720 cm⁻¹ in the IR, this indicates contamination by the methyl 3-bromobenzoate degradation product, signaling a failure in maintaining anhydrous conditions.
References
- Source: nih.
- Source: google.
- Source: benchchem.
Sources
- 1. WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 2. Methyl 3-bromobenzene-1-carboximidate | C8H8BrNO | CID 14685565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-bromobenzene-1-carboximidate|CAS 785719-23-5 [benchchem.com]
Orthogonal Validation of NMR Peak Assignments for Methyl 3-bromobenzene-1-carboximidate Isomers
As a Senior Application Scientist in structural elucidation, one of the most persistent challenges in drug development and synthetic chemistry is the definitive assignment of stereoisomers. Methyl 3-bromobenzene-1-carboximidate (CAS 785719-23-5)[1] is a critical electrophilic building block. However, the restricted rotation around its C=N double bond inherently generates a mixture of E and Z isomers.
Distinguishing these isomers via standard 1D 1 H-NMR is notoriously difficult. The chemical shift differences between the E and Z states are often subtle (<0.3 ppm), driven entirely by the spatial magnetic anisotropy of the imine bond[2]. To prevent downstream synthetic failures, researchers must move beyond basic empirical predictions.
This guide objectively compares three methodologies—Empirical Prediction, Quantum Mechanical (DFT-GIAO) Calculations, and 2D NOESY Spectroscopy—and establishes a self-validating, orthogonal protocol for definitive structural assignment.
Methodology Comparison: Empirical vs. Computational vs. Experimental
To accurately assign the E and Z peaks of methyl 3-bromobenzene-1-carboximidate, it is crucial to understand the performance limitations and mechanistic realities of available analytical tools.
| Methodology | E/Z Isomer Resolution | Resource Cost | Mechanism of Action | Best Use Case |
| Empirical Prediction (e.g., ChemDraw, Mnova) | Low | Very Low (< 1 min) | Relies on 2D topological mapping and HOSE (Hierarchically Ordered Spherical Environment) code additivity rules. | Rapid structural drafting and initial, low-confidence sanity checks. |
| DFT-GIAO Calculation | High | High (Hours/Days) | Computes absolute magnetic shielding tensors via quantum mechanics, accounting for 3D electron correlation[3]. | Resolving ambiguous stereocenters and overlapping 1D spectra[4]. |
| 2D NOESY / ROESY | Very High | Medium (Hours) | Detects through-space dipole-dipole cross-relaxation between nuclei closer than 5 Å[5]. | Definitive spatial assignment and experimental ground truth[2]. |
Deep Dive: The Causality Behind the Methods
The Failure of Empirical Predictors
Empirical NMR predictors rely on database lookups and additivity rules. While excellent for basic constitutional isomers, they fundamentally fail at resolving complex stereoisomers because they cannot accurately model the long-range, through-space anisotropic shielding cone of the C=N bond. Relying solely on these tools for carboximidate isomers often leads to reversed E/Z assignments.
DFT-GIAO: The Computational Gold Standard
Density Functional Theory (DFT) paired with Gauge-Including Atomic Orbitals (GIAO) represents the computational gold standard[3]. By optimizing the 3D geometry of both the E and Z isomers at the B3LYP/6-31G(d) level, we can calculate the exact magnetic shielding tensors for every nucleus. When these calculated shifts are compared to the experimental data using statistical frameworks like DP4+ probability, the system can assign the correct isomer with >95% confidence[6].
2D NOESY: The Experimental Ground Truth
Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity rather than through-bond connectivity[5]. For methyl 3-bromobenzene-1-carboximidate, the priority rules dictate the geometry:
-
In the Z-isomer: The methoxy group (-OCH 3 ) and the imine proton (=NH) are cis to each other. Because they are spatially adjacent (< 3 Å), NOESY will show a strong cross-peak between the -OCH 3 protons (~3.8 ppm) and the =NH proton (~8.5 ppm).
-
In the E-isomer: The -OCH 3 and =NH are trans. Instead, the -OCH 3 group is cis to the 3-bromophenyl ring, resulting in a distinct NOE cross-peak between the -OCH 3 protons and the ortho-aromatic protons.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, do not rely on a single method. The following workflow creates a self-validating system where computational predictions and experimental 2D NMR act as orthogonal checks against one another.
Phase 1: Experimental Acquisition
-
Sample Preparation: Dissolve 15 mg of methyl 3-bromobenzene-1-carboximidate in 0.6 mL of strictly anhydrous DMSO-d 6 .
-
Causality: Imidic acids and carboximidates are prone to proton exchange at the =NH site. Trace water will cause rapid exchange, broadening the =NH signal and obliterating the crucial NOE cross-peaks[2].
-
-
1D Baseline Acquisition: Acquire high-resolution 1 H and 13 C spectra at 298 K to establish the baseline chemical shifts and integral ratios of the E/Z mixture.
-
2D NOESY Acquisition: Run a 2D NOESY experiment with a carefully calibrated mixing time ( τm ) of 300–500 ms.
-
Causality: A mid-range mixing time allows sufficient dipole-dipole cross-relaxation for small molecules (~214 Da) while preventing spin diffusion (where magnetization bounces to a third, distant nucleus, creating false positives)[5].
-
Phase 2: Computational Modeling
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search for both the E and Z isomers to identify all low-energy conformers within a 5 kcal/mol window.
-
Geometry Optimization & Tensor Calculation: Optimize the selected conformers using DFT at the B3LYP/6-31G(d) level. Subsequently, compute the isotropic shielding tensors using the GIAO method at the MPW1PW91/6-311+G(d,p) level[4][6].
Phase 3: Orthogonal Synthesis
-
DP4+ Statistical Matching: Convert the calculated shielding tensors to chemical shifts via linear scaling. Apply DP4+ probability to statistically match the Boltzmann-weighted calculated shifts against your 1D experimental data[6].
-
NOE Cross-Validation: Map the experimental NOESY cross-peaks onto the high-probability DFT structure. If the DFT model predicts the Z-isomer as the major product, you must experimentally observe the -OCH 3 to =NH cross-peak. If the NOE data contradicts the DFT prediction, the assignment is invalid, and solvent-solute interactions (e.g., hydrogen bonding with DMSO) must be modeled computationally[2].
Workflow Visualization
Fig 1: Orthogonal validation workflow for E/Z isomer NMR assignment.
Sources
Benchmarking Leaving Group Efficiency in Methyl 3-Bromobenzene-1-Carboximidate Derivatives: A Kinetic Guide for Amidine Synthesis
Executive Summary
Amidines are indispensable pharmacophores in medicinal chemistry and crucial building blocks for heterocycle synthesis. The traditional Pinner reaction—converting a nitrile to an alkyl imidate followed by aminolysis—is the standard method for their preparation. However, as drug targets become more complex, the aminolysis step often becomes a kinetic bottleneck.
This guide objectively benchmarks the baseline intermediate, methyl 3-bromobenzene-1-carboximidate [1], against a series of engineered derivatives (ethyl, trifluoroethyl, phenyl, and thiophenyl). By analyzing the causality between leaving group pKa and reaction half-life, this guide provides a self-validating framework to help process chemists select the optimal imidate derivative for high-yield, scalable amidine synthesis.
Mechanistic Rationale: The Role of the Leaving Group
To optimize a reaction, we must first understand its rate-determining step. The aminolysis of an imidate ester does not occur via a concerted SN2 pathway; rather, it proceeds through a nucleophilic acyl substitution-like mechanism involving a tetrahedral intermediate [2].
The overall reaction rate is governed by the collapse of this intermediate, which is heavily dependent on stereoelectronic control and the lability of the leaving group[2]. When the leaving group is a poor nucleofuge (e.g., an ethoxide or methoxide ion), the tetrahedral intermediate is more likely to revert to the starting materials rather than proceed to the amidine product. Conversely, utilizing leaving groups with lower conjugate acid pKa values (such as phenoxy or thiophenyl groups) drastically lowers the activation energy required for the elimination step, driving the reaction forward rapidly[3][4]. Recent advances in synthetic methodology, such as the use of imidoyl fluorides, further underscore the necessity of highly reactive leaving groups to facilitate rapid nucleophilic substitution[5].
Reaction mechanism of imidate aminolysis via a tetrahedral intermediate.
Comparative Benchmarking: Kinetic Data & Yields
To objectively compare performance, we benchmarked the aminolysis of various 3-bromobenzene-1-carboximidate derivatives using a standardized nucleophile (benzylamine, 1.2 equiv) in methanol at 25°C. The pseudo-first-order rate constants ( kobs ) and reaction half-lives ( t1/2 ) clearly illustrate the superiority of engineered leaving groups.
Table 1: Kinetic Benchmarking of 3-Bromobenzene-1-Carboximidate Derivatives
| Derivative (Leaving Group) | Conjugate Acid pKa | kobs (s⁻¹) | Half-Life ( t1/2 ) | Isolated Amidine Yield (%) |
| Ethyl (-OCH₂CH₃) | ~ 15.9 | 2.8×10−5 | 6.8 hours | 72% |
| Methyl (-OCH₃) [Baseline] | ~ 15.5 | 4.5×10−5 | 4.2 hours | 78% |
| 2,2,2-Trifluoroethyl (-OCH₂CF₃) | ~ 12.4 | 3.2×10−4 | 36 minutes | 89% |
| Phenyl (-OPh) | ~ 10.0 | 1.1×10−3 | 10 minutes | 94% |
| Thiophenyl (-SPh) | ~ 6.5 | 4.8×10−3 | < 3 minutes | 98% |
Key Takeaway: While methyl 3-bromobenzene-1-carboximidate is a reliable and cheap intermediate[1], its 4.2-hour half-life can lead to side reactions (such as hydrolysis) in complex API synthesis. Substituting the methoxy group for a thiophenyl group accelerates the reaction by over two orders of magnitude, achieving quantitative yields in minutes[3].
Experimental Methodologies: A Self-Validating System
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot effectively.
Protocol A: Synthesis of the Baseline Imidate (Methyl 3-bromobenzene-1-carboximidate)
-
Reagent Preparation: Dissolve 10 mmol of 3-bromobenzonitrile in 20 mL of anhydrous methanol.
-
Causality: Strict anhydrous conditions are mandatory. Trace water acts as a competing nucleophile during the Pinner reaction, leading to irreversible hydrolysis and the formation of 3-bromobenzamide instead of the desired imidate[2].
-
-
Acidic Activation: Cool the solution to 0°C and bubble anhydrous HCl gas through the mixture until saturation is reached.
-
Causality: The low temperature prevents the exothermic degradation of the highly reactive intermediates and suppresses unwanted alkylation side-reactions.
-
-
Isolation: Stir for 12 hours at 4°C, then precipitate the resulting imidate hydrochloride salt using 50 mL of cold, anhydrous diethyl ether. Filter and dry under vacuum.
Protocol B: Kinetic Benchmarking of Aminolysis (ReactIR Assay)
-
Standardization: Dissolve the chosen imidate derivative (0.1 M) in anhydrous methanol at 25°C.
-
Nucleophile Addition: Inject 1.2 equivalents of benzylamine into the stirring solution.
-
Causality: Using a slight excess of the amine ensures the reaction follows pseudo-first-order kinetics, allowing for a mathematically rigorous calculation of kobs without complex bimolecular rate equations.
-
-
In Situ Monitoring: Monitor the reaction continuously using an in situ ReactIR probe, tracking the disappearance of the imidate C=N stretching frequency (~1650 cm⁻¹).
-
Causality: Relying on in situ IR rather than offline HPLC aliquots eliminates sampling errors, prevents reaction quenching artifacts, and provides high-density data points for a highly accurate half-life determination.
-
Step-by-step workflow for benchmarking leaving group kinetics in imidates.
References
-
Title: An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters | Source: organic-chemistry.org | URL: 3
-
Title: The Mechanism of Hydrolysis of Imidate Salts | Source: researchgate.net | URL: 2
-
Title: Methyl 3-bromobenzene-1-carboximidate | C8H8BrNO | CID 14685565 | Source: nih.gov | URL: 1
-
Title: A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates | Source: rsc.org | URL: 5
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: acs.org | URL: 4
Sources
- 1. Methyl 3-bromobenzene-1-carboximidate | C8H8BrNO | CID 14685565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06561H [pubs.rsc.org]
Methyl 3-bromobenzene-1-carboximidate proper disposal procedures
The safe and compliant disposal of reactive intermediates is a critical component of laboratory operations in drug development and organic synthesis. Methyl 3-bromobenzene-1-carboximidate (often utilized as its hydrochloride salt in Pinner reactions) is a moisture-sensitive, electrophilic reagent. Improper disposal can lead to the release of irritating vapors, uncontrolled exothermic reactions, or environmental contamination.
As a standard operating procedure, direct disposal of reactive carboximidates into generic waste streams is strictly prohibited. Instead, the material must be systematically quenched via controlled acidic hydrolysis, converting the reactive imidate into stable, easily separable byproducts.
Mechanistic Rationale for Hydrolytic Quenching
The most reliable method for neutralizing carboximidates is controlled hydrolysis in aqueous acid. Studies on the parent compound, methyl benzimidate, demonstrate that acidic hydrolysis yields the corresponding benzoate ester and ammonium ions[1].
The kinetics of this degradation pathway are highly dependent on the hydronium ion concentration. The reaction proceeds via the initial protonation of the imidate nitrogen, which significantly enhances the electrophilicity of the adjacent carbon center. This facilitates the nucleophilic attack of a water molecule[1]. However, it is critical to maintain an optimal acid concentration (typically 1M); if the acid concentration is excessively high, the rate of hydrolysis paradoxically decreases because the availability of non-protonated water molecules (the active nucleophiles) is reduced[1].
By applying these principles to methyl 3-bromobenzene-1-carboximidate, the quenching process will reliably yield methyl 3-bromobenzoate and ammonium chloride .
Workflow for the hydrolytic degradation and phase separation of carboximidate laboratory waste.
Self-Validating Protocol: Acidic Hydrolysis and Phase Separation
To ensure absolute safety and compliance with general laboratory management guidelines[2], this protocol is designed as a self-validating system. You will not proceed to phase separation until chemical conversion is analytically confirmed.
Required PPE: Fume hood, neoprene or nitrile gloves, safety goggles, and a standard laboratory coat.
Step 1: Preparation of the Quenching Bath
-
In a properly ventilated fume hood, equip a round-bottom flask (sized to at least 3x the total anticipated volume) with a heavy-duty magnetic stir bar.
-
Add 1.0 M Hydrochloric Acid (HCl) to the flask. Calculate the volume to ensure at least a 5-fold molar excess of water and acid relative to the imidate waste.
-
Causality: The 1.0 M concentration ensures complete protonation of the imidate nitrogen to drive the reaction forward, without reaching the extreme acidities that hinder nucleophilic attack[1].
Step 2: Controlled Addition
-
Begin vigorous stirring of the HCl solution.
-
Slowly add the methyl 3-bromobenzene-1-carboximidate waste (solid or dissolved in a minimal amount of compatible organic solvent like dichloromethane) to the stirring acid.
-
Causality: Slow addition prevents localized temperature spikes. While the hydrolysis of this specific imidate is not violently exothermic, controlling the dissolution rate prevents the volatilization of unreacted material.
Step 3: Analytical Validation (The Self-Validating Step)
-
Allow the mixture to stir at ambient laboratory temperature (20–25 °C) for 2 to 4 hours.
-
Perform Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Validation: The protocol is self-validating because the highly polar, baseline-retained imidate salt will completely disappear, replaced by a high-Rf spot corresponding to the non-polar methyl 3-bromobenzoate. Do not proceed until the baseline spot is absent.
Step 4: Phase Separation and Waste Routing
-
Transfer the fully hydrolyzed mixture to a separatory funnel.
-
Add a volume of Ethyl Acetate equal to the aqueous volume. Shake vigorously and vent.
-
Causality: Liquid-liquid extraction separates the organic degradation products from the inorganic salts, preventing mixed-waste generation which is costly and environmentally hazardous.
-
Separate the layers. Route the organic layer (containing methyl 3-bromobenzoate) to the Halogenated Organic Waste stream, as it contains covalently bound bromine.
-
Route the aqueous layer (containing ammonium chloride and excess HCl) to the Aqueous Acidic Waste stream for eventual neutralization by the facility's environmental health and safety (EHS) team.
Quantitative Parameters for Process Control
To ensure the protocol operates within validated safety margins, adhere to the quantitative parameters summarized below.
| Parameter | Target Value | Operational Rationale | Validation Metric |
| Acid Concentration | 1.0 M HCl | Ensures complete protonation without inhibiting nucleophilic attack by water[1]. | pH indicator paper (pH < 2) |
| Reaction Temperature | 20–25 °C | Prevents volatilization of organics while maintaining sufficient kinetic energy for hydrolysis. | Thermocouple reading |
| Reaction Time | 2–4 Hours | Provides adequate time for complete conversion of the imidate to the benzoate ester. | TLC: Absence of polar imidate spot |
| Extraction Ratio | 1:1 (Aq:Org) | Optimizes the partitioning of methyl 3-bromobenzoate into the organic phase. | Visual phase separation |
References
-
Organic Syntheses. "benzoylcholine iodide and chloride - Organic Syntheses". Orgsyn.org. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
